Sphingosine phosphorylcholine

描述

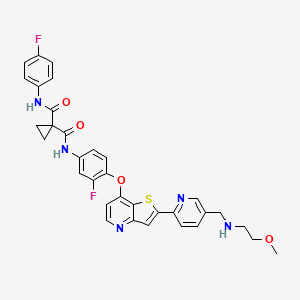

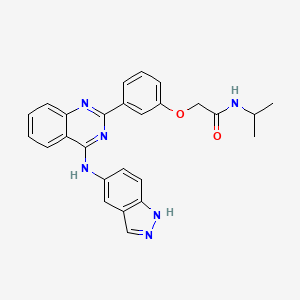

Sphingosine phosphorylcholine (SPC) is a bioactive lipid that mediates intracellular and extracellular signaling . It is a part of sphingolipids, a class of cell membrane lipids that include sphingomyelin, an important phospholipid . SPC is synthesized from sphingosine via the action of an enzyme known as sphingosine cholinephosphotransferase .

Synthesis Analysis

Sphingosine, the precursor substrate for the synthesis of S1P, is derived by the hydrolysis of ceramide during the sequential degradation of plasma membrane glycosphingolipids and sphingomyelin . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P . S1P can be synthesized both intra- and extracellularly .Molecular Structure Analysis

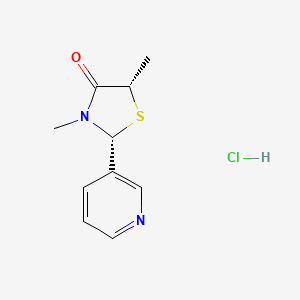

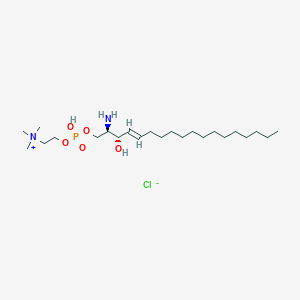

Sphingosine phosphorylcholine is a complex molecule with a unique structure. It is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain . The structure of S1PR1, a receptor of S1P, has been studied using cryo-electron microscopy .Chemical Reactions Analysis

Sphingosine is phosphorylated by sphingosine kinases to form S1P, a critical step in the sphingolipid metabolism . The reaction involves the substrates CDP-choline and sphingosine, and the products are CMP and sphingosyl-phosphocholine .Physical And Chemical Properties Analysis

Sphingolipids, including SPC, serve dual roles as structural entities in cellular membranes and bioactive signaling molecules that modulate signal transduction . They are relatively saturated molecules, making them more resistant to oxidative stress than most glycerolipids .科学研究应用

Angiogenic Potential : SPC and its hydrolytic product, sphingosine, have been shown to induce chemotactic migration and morphologic differentiation of human and bovine endothelial cells. These compounds elicit effects comparable to vascular endothelial cell growth factor and are considered to have angiogenic potential, which might be significant in neural tissue angiogenesis following trauma or neoplastic growth (Boguslawski et al., 2000).

Mitogenic Effect : SPC has been identified as a wide-spectrum growth-promoting agent for various cell types, including Swiss 3T3 fibroblasts. Its mitogenic effect is potentially due to the activation of specific signaling pathways, distinct from those used by structurally related molecules like sphingosine or sphingosine-1-phosphate (Desai et al., 1993).

Detection System Development : The development of an enzyme-linked aptamer assay system using RNA aptamers that bind to SPC has been reported. This system distinguishes SPC from structurally related sphingosine 1-phosphate (S1P) and is significant for medical diagnosis and understanding the biological role of SPC (Horii et al., 2010).

Cellular Signaling in TNF Pathways : SPC, as a sphingomyelin metabolite, is involved in cellular signaling associated with the generation of ceramide, a critical molecule in diverse cell surface membrane receptor regulation. This implicates SPC in various cellular functions through its involvement in signaling cascades (Krönke, 1999).

Impact on Metastatic Cancer Cells : SPC has been shown to influence the viscoelasticity of metastatic cancer cells. This finding is crucial for understanding and potentially modulating the migration and other actions of these cells, which could have implications for cancer treatment (Park et al., 2016).

Multi-functional Role : SPC is known to act as a lipid mediator for cell type-specific functions in major tissues like the heart, blood vessels, skin, brain, and the immune system. Despite sparse pharmacological data, SPC's role as a mitogen and potentially as a pro-inflammatory mediator has been noted (Nixon et al., 2008).

属性

IUPAC Name |

2-[[(E,2R,3S)-2-amino-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N2O5P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4;/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3;1H/b18-17+;/t22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTWQKXBJUBAKS-WQADZSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H50ClN2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sphingosine phosphorylcholine | |

CAS RN |

10216-23-6 | |

| Record name | Sphingosine phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010216236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1681004.png)

![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)